molecular formula C9H6ClNO5S B1426456 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride CAS No. 90225-15-3

1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Cat. No. B1426456
CAS RN: 90225-15-3
M. Wt: 275.67 g/mol
InChI Key: QGEUBGJPTHKQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” is likely a heterocyclic compound containing a benzoxazine ring, which is a type of oxygen and nitrogen-containing ring that’s often found in various pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzoxazine core, with a methyl group attached to one of the nitrogen atoms, two keto groups on the 2,4-positions of the ring, and a sulfonyl chloride group attached to the 6-position .

Scientific Research Applications

Structural Studies and Synthesis

The structural and conformational properties of benzoxazine compounds, including those with methyl substitution, have been extensively studied through NMR techniques. These studies have provided insights into their configurational and conformational assignments, enhancing the understanding of their chemical behavior and reactivity (Neuvonen, Pohtola, & Pihlaja, 1989). Furthermore, innovative methods for synthesizing novel compounds incorporating the sulfonyl group have been developed, expanding the chemical repertoire for further application in drug discovery and materials science (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

Polymerization and Material Applications

Benzoxazine monomers, such as those derived from bisphenol-S and methylamine, have been synthesized and characterized for their polymerization behavior. These studies are crucial for developing new polymeric materials with potential applications in high-performance composites, coatings, and adhesives (Liu, Zhang, Liu, Li, & Yue, 2012). Additionally, sulfonic acid-containing polybenzoxazines have been explored for their suitability as proton exchange membranes in fuel cells, demonstrating the versatility of benzoxazine derivatives in advanced material applications (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).

Novel Chemical Reactions and Pathways

Research has also focused on exploring new chemical reactions and pathways involving benzoxazine compounds. For instance, novel synthesis routes have been developed to create spiroheterocycles and other complex structures, broadening the scope of chemical transformations possible with benzoxazine derivatives (Ahmed, 1993). Such studies not only contribute to fundamental chemistry but also open up possibilities for creating new molecules with unique properties for various applications.

Future Directions

Given the wide range of biological activities exhibited by benzoxazine derivatives, “1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” could be a potential candidate for further pharmacological studies .

properties

IUPAC Name

1-methyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEUBGJPTHKQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 2
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 4
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 5
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 6
1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.